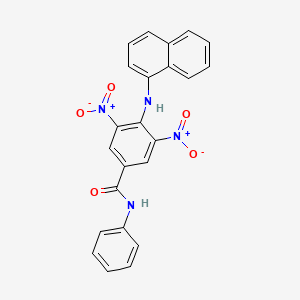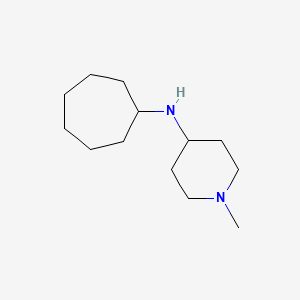
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide, also known as NPD, is a chemical compound that has been extensively studied for its biological and chemical properties. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide involves the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of this compound varies depending on the specific target, but it is generally believed to involve the formation of covalent bonds with the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various cytochrome P450 enzymes, which can lead to altered drug metabolism and toxicity. This compound has also been shown to inhibit the activity of various kinases and phosphatases, which can affect cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This can be useful for studying the role of these molecules in various biological processes. Additionally, this compound can be used as a fluorescent probe for detecting protein-protein interactions, which can provide valuable information about the structure and function of proteins.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and toxicity. Additionally, the covalent binding of this compound to target molecules can lead to irreversible inhibition, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide. One area of research is the development of more selective inhibitors of specific enzymes and proteins. This could lead to the development of new drugs for the treatment of various diseases. Another area of research is the development of new fluorescent probes for detecting protein-protein interactions. This could provide valuable information about the structure and function of proteins in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide involves the reaction of 4-nitro-1-naphthylamine with 3,5-dinitrobenzoic acid and phenyl isocyanate. The reaction takes place in a solvent such as chloroform or acetone, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70%, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism, as well as the activity of various kinases and phosphatases. This compound has also been used as a fluorescent probe for detecting protein-protein interactions and as a tool for studying protein folding and stability.
properties
IUPAC Name |
4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-23(24-17-9-2-1-3-10-17)16-13-20(26(29)30)22(21(14-16)27(31)32)25-19-12-6-8-15-7-4-5-11-18(15)19/h1-14,25H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKWUPIWVFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)

![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4998610.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)

![5-[(3-methoxyphenoxy)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4998629.png)
![4-[1-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]pyridine](/img/structure/B4998635.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)